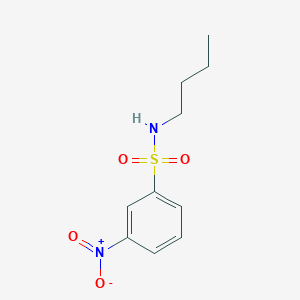
Ethyl 5-(3-hydroxyphenyl)pentanoate
Vue d'ensemble
Description
Ethyl 5-(3-hydroxyphenyl)pentanoate is a chemical compound with the molecular formula C13H18O3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 222.28 .Applications De Recherche Scientifique
1. HIV-Protease Activity Detection
- The study by Badalassi et al. (2002) describes the synthesis of a chromogenic amino acid derived from ethyl 5-(3-hydroxyphenyl)pentanoate, which is used for detecting HIV-protease activity. This method allows for spectrophotometric monitoring at 405 nm (Badalassi, Nguyen, Crotti, & Reymond, 2002).
2. Biocatalytic Synthesis
- Żądło et al. (2016) investigated the biocatalytic synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a compound related to this compound, highlighting the stereochemical complexity and effectiveness of microbial catalysts in synthesis (Żądło, Schrittwieser, Koszelewski, Kroutil, & Ostaszewski, 2016).
3. Synthesis of Atorvastatin Intermediate
- Zhou et al. (2011) explored the synthesis of an atorvastatin intermediate using a bioreduction approach, where a compound structurally related to this compound was efficiently produced, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhou, Ren, Zhang, Sun, & Wei, 2011).
4. Anticancer Drug Synthesis
- Research by Basu Baul et al. (2009) involved synthesizing Schiff base organotin(IV) complexes using a compound similar to this compound. These complexes were evaluated for their cytotoxicity against various human tumor cell lines, contributing to the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
5. Plant Pathogen Resistance
- Flors et al. (2003) synthesized novel adipic acid derivatives, including compounds structurally related to this compound, to induce resistance in pepper plants against the pathogen Alternaria solani. These findings highlight the application of such compounds in agriculture for enhancing plant resistance to pathogens (Flors, Miralles, González-Bosch, Carda, & García-Agustín, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(3-hydroxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNDQUJXKRRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569932 | |
| Record name | Ethyl 5-(3-hydroxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143536-52-1 | |
| Record name | Ethyl 5-(3-hydroxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)






![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)





